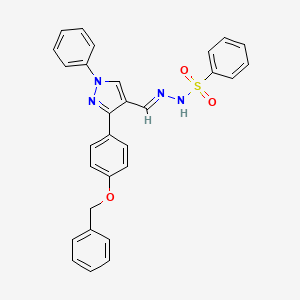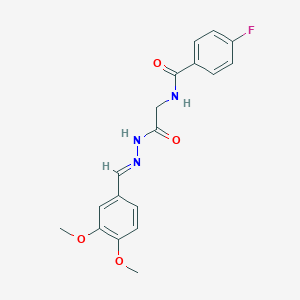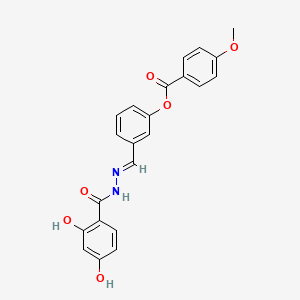![molecular formula C24H41NO3 B12015095 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol is a synthetic organic compound characterized by its unique structure, which includes a phenolic group substituted with a nonylcarbonimidoyl and an octoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Nonylcarbonimidoyl Group: This step involves the reaction of nonylamine with a suitable carbonyl compound under acidic conditions to form the nonylcarbonimidoyl intermediate.
Hydroxylation: The intermediate is then treated with a hydroxylating agent, such as hydrogen peroxide, to introduce the hydroxy group.
Substitution on Phenol: The final step involves the substitution of the hydroxy-nonylcarbonimidoyl group onto the phenolic ring, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The nonylcarbonimidoyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-N-hydroxy-C-octylcarbonimidoyl]-5-octoxyphenol
- 2-[(E)-N-hydroxy-C-decylcarbonimidoyl]-5-octoxyphenol
- 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-4-octoxyphenol
Uniqueness
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nonylcarbonimidoyl group provides hydrophobic interactions, while the octoxy group enhances solubility and stability. This combination makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C24H41NO3 |
|---|---|
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol |
InChI |
InChI=1S/C24H41NO3/c1-3-5-7-9-11-12-14-16-23(25-27)22-18-17-21(20-24(22)26)28-19-15-13-10-8-6-4-2/h17-18,20,26-27H,3-16,19H2,1-2H3/b25-23+ |
InChI-Schlüssel |
UKRASVYZKQFYMZ-WJTDDFOZSA-N |
Isomerische SMILES |
CCCCCCCCC/C(=N\O)/C1=C(C=C(C=C1)OCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCC(=NO)C1=C(C=C(C=C1)OCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)


![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)
![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)
![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)


![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)

